molecular formula C10H8F2O3 B14024443 Methyl 3-acetyl-2,6-difluorobenzoate

Methyl 3-acetyl-2,6-difluorobenzoate

Cat. No.: B14024443
M. Wt: 214.16 g/mol
InChI Key: XWSHOISSNAPXHW-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-2,6-difluorobenzoate is a fluorinated aromatic ester characterized by a benzoate backbone with acetyl (-COCH₃) and difluoro (-F₂) substituents at the 3-, 2-, and 6-positions, respectively. The acetyl group enhances electrophilicity, enabling nucleophilic reactions, while fluorine atoms improve metabolic stability and lipophilicity, making it a candidate for drug design .

Properties

Molecular Formula

C10H8F2O3

Molecular Weight

214.16 g/mol

IUPAC Name

methyl 3-acetyl-2,6-difluorobenzoate

InChI

InChI=1S/C10H8F2O3/c1-5(13)6-3-4-7(11)8(9(6)12)10(14)15-2/h3-4H,1-2H3

InChI Key

XWSHOISSNAPXHW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)F)C(=O)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-acetyl-2,6-difluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-acetyl-2,6-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactors and the use of alternative catalysts to optimize yield and reduce production costs. The choice of method depends on factors such as the desired purity, scale of production, and economic considerations.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-acetyl-2,6-difluorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the difluoro groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-acetyl-2,6-difluorobenzoic acid, while reduction could produce 3-hydroxy-2,6-difluorobenzyl alcohol.

Scientific Research Applications

Methyl 3-acetyl-2,6-difluorobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which methyl 3-acetyl-2,6-difluorobenzoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of difluoro groups can enhance the compound’s stability and bioavailability, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl 3-acetyl-2,6-difluorobenzoate with structurally related benzoate esters, focusing on physicochemical properties, reactivity, and applications.

Table 1: Key Structural Analogs and Properties

Compound Name CAS RN Molecular Formula MW Purity (%) Key Applications
Methyl 4-bromo-2,6-difluorobenzoate 773134-11-5 C₈H₅BrF₂O₂ 251.02 >95.0 Suzuki coupling intermediate
Methyl 3-amino-2,6-difluorobenzoate 84832-02-0 C₈H₇F₂NO₂ 201.15 >97.0 Precursor for diazenyl derivatives
Methyl 3-fluoro-2,6-dimethylbenzoate 26829-85-6 C₁₀H₁₁FO₂ 182.19 N/A Lipophilicity studies
Methyl 3-sulfonamido-2-fluorobenzoate 1195768-19-4 C₁₄H₁₀F₃NO₄S 345.30 N/A Kinase inhibition

Reactivity and Functionalization

  • Methyl 4-bromo-2,6-difluorobenzoate : The bromine atom at the 4-position facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling aryl-aryl bond formation. This compound is priced at ¥14,000/5g (95% purity), reflecting its utility in synthesizing complex fluorinated aromatics .
  • Methyl 3-amino-2,6-difluorobenzoate: The amino group undergoes diazo coupling with nitrosoarenes to yield photoresponsive azo dyes (e.g., Methyl 2,6-difluoro-3-(o-tolyldiazenyl)benzoate), used in light-controlled BRAFV600E kinase inhibitors . Its hydrochloride form is available in bulk (1 metric ton at USD 1,000–3,000) .

Physicochemical Properties

  • Fluorine vs. Methyl Substitution : Methyl 3-fluoro-2,6-dimethylbenzoate (MW 182.19) exhibits lower polarity than fluorinated analogs, increasing membrane permeability in drug delivery .
  • Acetyl vs. Amino Groups: The acetyl group in the target compound likely improves electrophilicity compared to amino derivatives, enabling nucleophilic acyl substitutions or condensations.

Research Findings and Trends

Synthetic Versatility: Bromo and amino substituents are preferred for modular synthesis, as seen in the preparation of heterocyclic triazine derivatives (e.g., triflusulfuron methyl ester) .

Biological Activity : Sulfonamide and azo-functionalized benzoates demonstrate kinase inhibitory activity, suggesting that the acetyl analog could be optimized for similar targets .

Market Availability: Bromo- and amino-substituted derivatives are commercially available at scale (e.g., >95% purity from Kanto Reagents) , whereas acetyl analogs may require custom synthesis.

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